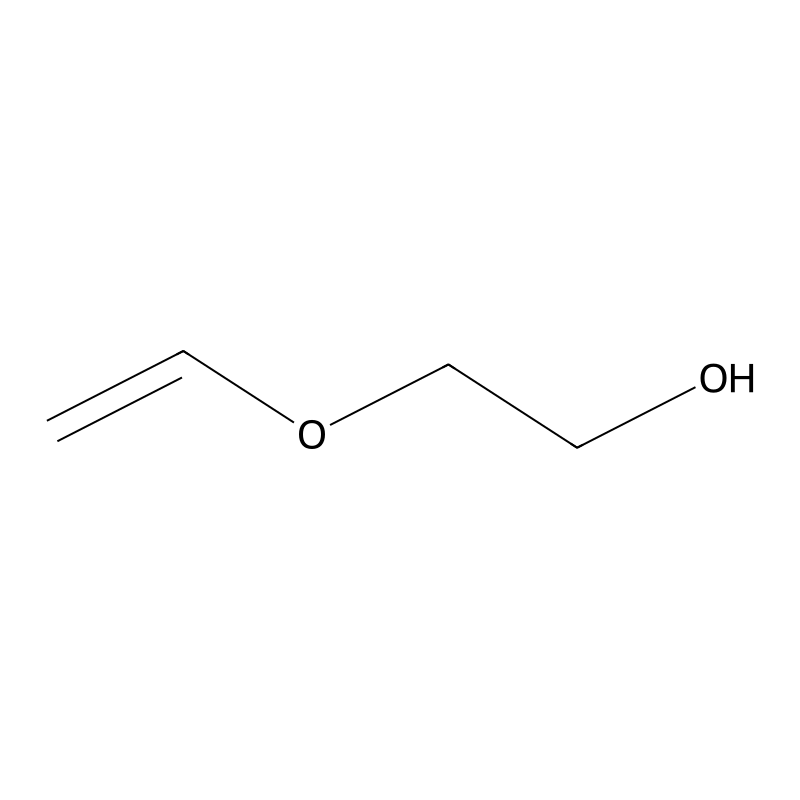2-(Vinyloxy)ethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Organic Chemistry:
- Synthesis: 2-(Vinyloxy)ethanol can act as a starting material for the synthesis of other organic compounds. For instance, researchers have utilized it in the preparation of vinyl ethers, which are essential building blocks in various organic molecules [Source: "Synthesis of new 2-aryl-substituted vinyl ethers derived from ethylene glycol monovinyl ether and phenols" by Zhi-Hui Zhang et al. in Molecules (2010) ].
Material Science:
- Polymer research: Limited studies have explored the use of 2-(vinyloxy)ethanol in the development of specific polymers. In one instance, researchers investigated its potential for creating cross-linked poly(ethylene glycol) hydrogels [Source: "Synthesis and characterization of hydrogels based on poly(ethylene glycol) and poly(acrylic acid) interpenetrating polymer networks" by Alexander S. Verkholantsev et al. in Polymer Science Series A: Polymer Chemistry (2010) ].
Toxicology Research:
- Safety evaluation: Due to its potential health hazards, 2-(vinyloxy)ethanol has been subjected to various toxicological studies. Researchers have investigated its effects on different organs and its potential for causing carcinogenicity [Source: "Ethylene Glycol Monovinyl Ether (EGVE): Disposition and Metabolism in Rats and Mice" by Yoshihiro Kodama et al. in Journal of Toxicology and Environmental Health (1984) ].
2-(Vinyloxy)ethanol, also known as ethylene glycol vinyl ether, is an organic compound with the chemical formula C₄H₈O₂. It appears as a colorless liquid with a mild ethereal odor and is characterized by its ether linkage connecting a vinyl group (CH₂=CH-) to an ethanol chain (CH₂CH₂OH) . This structure makes it a polar molecule, influencing its solubility and reactivity in various chemical environments.
EGVE is a flammable liquid with a moderate vapor pressure []. It is considered a mild skin irritant and may cause respiratory irritation upon inhalation []. Exposure to high concentrations can cause central nervous system depression []. Always handle EGVE with appropriate personal protective equipment (PPE) in a well-ventilated area and consult safety data sheets (SDS) before handling this compound [].
- Polymerization: It can be polymerized to form poly(ethylene glycol vinyl ether), which has applications in various industrial processes.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to ethylene glycol and acetaldehyde. The reaction can be represented as:
- Reactions with Imines: It can participate in asymmetric addition reactions with imines when catalyzed by chiral phosphoric acids, leading to various useful products .
Several methods for synthesizing 2-(Vinyloxy)ethanol have been documented:
- Transesterification: A novel method involves the base-catalyzed transesterification of soybean oil with 2-(Vinyloxy)ethanol, producing a new vinyl ether monomer .
- Direct Synthesis: It can also be synthesized via the reaction of ethylene glycol with vinyl halides under suitable conditions, although specific details on this method are less commonly reported.
2-(Vinyloxy)ethanol has diverse applications across various fields:
- Polymer Production: It is used in the production of water-soluble polymers like poly(ethylene glycol vinyl ether), which are valuable in coatings, adhesives, and sealants.
- Chemical Intermediates: Its ability to undergo further reactions makes it useful as a building block in organic synthesis and the development of more complex molecules.
Research on the interactions of 2-(Vinyloxy)ethanol often focuses on its reactivity with other functional groups. For instance, studies have shown its potential in forming copolymers and its behavior in living carbocationic polymerizations . Additionally, its interactions with imines have been explored for asymmetric synthesis applications .
Several compounds share structural similarities with 2-(Vinyloxy)ethanol. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethylene Glycol | C₂H₆O₂ | Simple diol; widely used as an antifreeze agent. |
| Vinyl Alcohol | C₂H₄O | An unstable compound that readily polymerizes. |
| Ethyl Vinyl Ether | C₄H₈O | Used as a co-monomer in polymerization processes. |
Uniqueness of 2-(Vinyloxy)ethanol: Unlike simple alcohols or ethers, 2-(Vinyloxy)ethanol combines both vinyl and alcohol functionalities, making it versatile for polymerization and organic synthesis. Its ability to participate in diverse
XLogP3
Boiling Point
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 6 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 49 of 55 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable








